molecular formula C10H18N2 B15276632 hexahydro-4'H-spiro[cyclobutane-1,3'-pyrrolo[1,2-a]pyrazine]

hexahydro-4'H-spiro[cyclobutane-1,3'-pyrrolo[1,2-a]pyrazine]

Cat. No.: B15276632
M. Wt: 166.26 g/mol
InChI Key: PVBHGCXNWWQXSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexahydro-4'H-spiro[cyclobutane-1,3'-pyrrolo[1,2-a]pyrazine] (CAS 2098036-98-5) is a spirocyclic compound with the molecular formula C10H18N2 and a molecular weight of 166.26 g/mol . This structure features a pyrrolopyrazine unit, which is recognized in scientific literature as a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of bioactive molecules and its ability to interact with diverse biological targets . Although research on this specific spiro-derivative is still emerging, the core pyrrolo[1,2-a]pyrazine structure is a well-known precursor to various diketopiperazine (DKP) derivatives. These naturally occurring DKPs, often isolated from microbial sources such as Bacillus and Streptomyces species, have demonstrated significant pharmacological potential . Reported bioactivities in closely related analogues include potent antimicrobial effects against multi-drug resistant pathogens like Staphylococcus aureus , antifungal , and antioxidant properties, which are valuable for investigating oxidative stress-related diseases . Other studied derivatives show potential for antitumor activity and function as kinase inhibitors , which are relevant in cancer research, as well as quorum sensing inhibitors that can disrupt bacterial biofilm formation . This compound is offered as a key chemical building block for researchers exploring novel therapeutic agents, conducting structure-activity relationship (SAR) studies, and developing synthetic methodologies for complex nitrogen-containing heterocycles . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C10H18N2

Molecular Weight

166.26 g/mol

IUPAC Name

spiro[2,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-3,1'-cyclobutane]

InChI

InChI=1S/C10H18N2/c1-3-9-7-11-10(4-2-5-10)8-12(9)6-1/h9,11H,1-8H2

InChI Key

PVBHGCXNWWQXSJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CNC3(CCC3)CN2C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexahydro-4’H-spiro[cyclobutane-1,3’-pyrrolo[1,2-a]pyrazine] typically involves a multi-step process. One common method includes:

Industrial Production Methods

Industrial production methods for hexahydro-4’H-spiro[cyclobutane-1,3’-pyrrolo[1,2-a]pyrazine] are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, using continuous flow reactors, and employing automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

Hexahydro-4’H-spiro[cyclobutane-1,3’-pyrrolo[1,2-a]pyrazine] can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution can result in various alkylated or acylated derivatives.

Scientific Research Applications

Hexahydro-4’H-spiro[cyclobutane-1,3’-pyrrolo[1,2-a]pyrazine] has several scientific research applications:

Comparison with Similar Compounds

Spiro Pyrrolo-Pyrazine Derivatives

Ranirestat (): A spiro compound with a pyrrolidine-pyrrolo[1,2-a]pyrazine core and bromo/fluorophenyl substituents.

Octahydropyrrolo[1,2-a]pyrazine Derivatives (): These fully saturated analogs lack the cyclobutane spiro system, resulting in greater conformational flexibility. For example, (8aR)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine serves as a chiral building block in asymmetric synthesis, highlighting how saturation and stereochemistry influence utility .

Compound Core Structure Key Features Applications
Target compound Cyclobutane-spiro-pyrrolo-pyrazine High rigidity, moderate strain Underexplored; potential scaffold for drug design
Ranirestat Pyrrolidine-spiro-pyrrolo-pyrazine Polar tetrone groups Aldose reductase inhibition
Octahydro derivatives Fully saturated pyrrolo-pyrazine Flexibility, chiral centers Asymmetric synthesis intermediates

Diketopiperazine Analogs

Hexahydro-3-(2-methylpropyl)pyrrolo[1,2-a]pyrazine-1,4-dione () is a diketopiperazine (DKP) with a Leu-Pro motif. Unlike the target compound, DKPs exhibit planar amide bonds and intramolecular hydrogen bonding, enabling membrane permeability and antimicrobial activity.

Anticancer Potential

Pyrrolo[1,2-a]pyrazine derivatives with C6 aryl groups (e.g., 6-phenylnaphthoimidazo-pyrrolo-pyrazines) exhibit IC50 values <10 µM against prostate and breast cancer cells (). The spiro cyclobutane group in the target compound may alter pharmacokinetics by increasing lipophilicity, though its direct anticancer activity remains unstudied .

Key Findings :

  • Electrophilic substituents (e.g., halides) on pyrrolo-pyrazine scaffolds enhance fluorescence and cytotoxicity .
  • Spiro systems like cyclobutane may restrict molecular rotation, improving binding affinity to rigid enzyme pockets .

Antifungal Activity

Brominated pyrrolo[1,2-a]pyrazines (e.g., 6,7-dibromo derivatives) show MIC values of 2–8 µg/mL against Candida spp. (). The target compound’s lack of halogen substituents and spiro architecture likely reduce its antifungal efficacy, as bromine atoms are critical for membrane disruption .

Photophysical Properties

Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids () exhibit aggregation-induced emission (AIE) with λem = 450–500 nm. Substituent effects dominate: electron-withdrawing groups (e.g., Cl) induce hypsochromic shifts, while electron-donating groups (e.g., OMe) cause bathochromic shifts. The target compound’s saturated spiro system lacks extended π-conjugation, rendering it non-emissive, which limits OLED applications but may reduce phototoxicity in biological settings .

Q & A

Q. What are the most reliable synthetic strategies for constructing the pyrrolo[1,2-a]pyrazine core and its spirocyclic derivatives?

The synthesis of pyrrolo[1,2-a]pyrazine derivatives often involves modular approaches, such as acid-catalyzed double cyclodehydration and aromatization. For example, reacting 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes with o-phenylenediamines under mild conditions yields benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids with high atom efficiency . Spirocyclic variants, such as hexahydro-4'H-spiro[cyclobutane-1,3'-pyrrolo[1,2-a]pyrazine], can be synthesized via cascade reactions involving ethylenediamine, acetylenic esters, and nitrostyrene derivatives in one-pot protocols .

Q. How can structural characterization of pyrrolo[1,2-a]pyrazine derivatives be optimized?

X-ray crystallography is critical for confirming regiochemistry and stereochemistry, especially for regioisomers formed during reactions with unsymmetrical substrates (e.g., 4-fluoro-o-phenylenediamine) . Optical characterization, including UV-Vis and fluorescence spectroscopy, is essential for evaluating photophysical properties. For instance, fluorescence quantum yields of up to 56% have been reported for benzoimidazole-pyrrolo[1,2-a]pyrazine hybrids in solution .

Q. What functionalization strategies are effective for diversifying pyrrolo[1,2-a]pyrazine scaffolds?

Palladium-catalyzed direct C6 arylation with aryl bromides enables efficient decoration of the core structure . Electrophilic substitutions (e.g., acetylation, bromination) and annulation reactions further expand diversity. Bromination with NBS selectively introduces halogens at positions 6 and 7, enhancing reactivity for downstream applications .

Advanced Research Questions

Q. How can enantioselective synthesis of pyrrolo[1,2-a]pyrazine derivatives be achieved?

Enantioselective hydrogenation of pyrrolo[1,2-a]pyrazinium salts using Ir catalysts achieves up to 95% enantiomeric excess (ee) . Optimization of reaction conditions (e.g., solvent, temperature) is critical, as initial attempts may yield low ee values. Stereochemical outcomes are validated via chiral HPLC or NMR analysis with chiral shift reagents.

Q. What mechanisms underlie the biological activity of pyrrolo[1,2-a]pyrazine derivatives?

Antifungal activity is linked to the compound’s ability to disrupt fungal cell wall biosynthesis. For example, brominated derivatives exhibit potent activity against Candida albicans by synergizing with fluconazole to inhibit ergosterol synthesis . Molecular docking studies suggest interactions with 5-HT receptors, particularly 5-HT4, which are relevant for neurological applications .

Q. How do substituents influence the optical properties of pyrrolo[1,2-a]pyrazine-based fluorophores?

Substituents at R1 and R2 positions significantly alter fluorescence. For example, 6-phenylnaphtho[2,3-b]imidazo[1,2-a]pyrrolo[2,1-c]pyrazine (8h ) exhibits aggregation-induced blue-shifted emission (λem = 450 nm), making it suitable for OLEDs . Fusion of an additional benzene ring enhances fluorescence intensity by 30% in solution .

Q. What multicomponent reaction (MCR) strategies enable rapid access to complex pyrrolo[1,2-a]pyrazine derivatives?

One-pot MCRs using cyclic enaminones, aromatic aldehydes, and 1,3-dicarbonyl compounds yield pyrido[1,2-a]pyrazines and pyrazino[1,2-a]quinolines . Gold(I)-catalyzed annulation of Ugi adducts provides pyrrolo[1,2-a]pyrazine-3,6-diones in 72–89% yields, demonstrating high regioselectivity .

Q. How do spirocyclic pyrrolo[1,2-a]pyrazine derivatives enhance therapeutic potential?

Spirocyclic derivatives, such as (±)-tert-butyl octahydrospiro[indoline-3,9'-pyrrolo[3',4':3,4]pyrrolo[1,2-a]pyrazine], exhibit synergistic antifungal activity with fluconazole (MIC reduction from 64 µg/mL to 8 µg/mL) . Their unique 3D structures improve binding affinity to ion channels and receptors, validated via electrophysiology and radioligand assays.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.